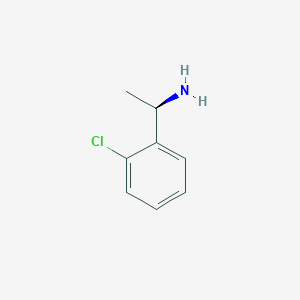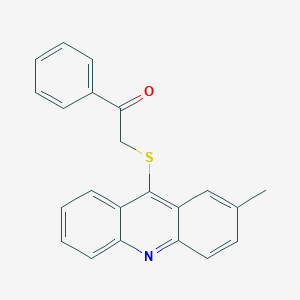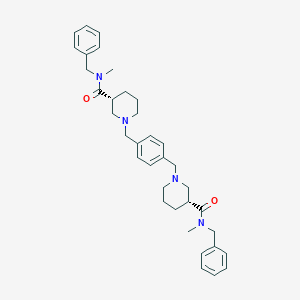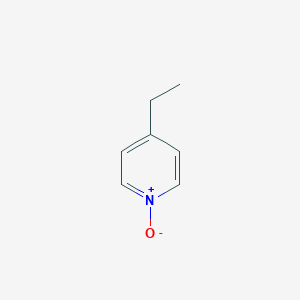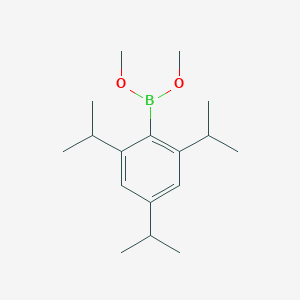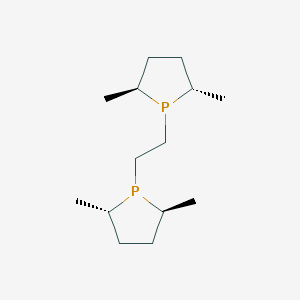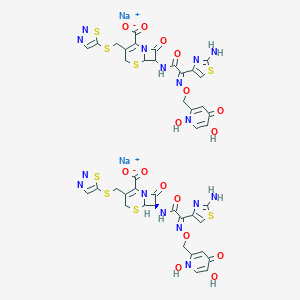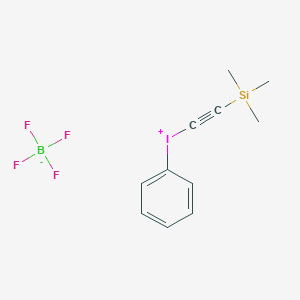
Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate
Overview
Description
Trimethylsilylethynyl(phenyl)iodonium compounds are a class of hypervalent iodine compounds that have been extensively studied due to their utility in organic synthesis. These compounds serve as versatile reagents for various transformations, including alkynylation, benzyne generation, and reactions with phenolates, among others.
Synthesis Analysis
The synthesis of trimethylsilylethynyl(phenyl)iodonium triflates involves the reaction of silyl-substituted ethynyliodonium salts with other organic substrates. For instance, the reaction of 1,2-bis(trimethylsilyl)benzene with a PhI(OAc)2/TfOH reagent system leads to the formation of hypervalent iodine–benzyne precursors, which can be trapped efficiently by various agents to yield benzyne adducts . Similarly, the reaction of enol trimethylsilyl ethers with phenyliodonium triflates in the presence of potassium fluoride results in the formation of β- and δ-perfluoroalkyl carbonyl compounds .
Molecular Structure Analysis
The molecular structure of trimethylsilylethynyl(phenyl)iodonium compounds is characterized by the presence of a hypervalent iodine center bonded to a phenyl group and a trimethylsilyl-protected ethynyl group. The hypervalent iodine center is capable of undergoing various reactions due to its electrophilic nature and the stability provided by the trimethylsilyl group .
Chemical Reactions Analysis
Trimethylsilylethynyl(phenyl)iodonium compounds participate in a variety of chemical reactions. They have been used for the regioselective alkynylation of benzotriazole, leading to the formation of 2-ethynyl-2H-benzotriazole derivatives . These compounds also react with phenolates to form substitution products and sp^2 C-H insertion products, which can further cyclize to form benzo[b]furans . Additionally, they serve as precursors for the generation of benzynes, which can be trapped to form various adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilylethynyl(phenyl)iodonium compounds are influenced by the presence of the trimethylsilyl group and the hypervalent iodine center. The trimethylsilyl group imparts stability to the molecule and can be removed under certain conditions to yield reactive intermediates. The hypervalent iodine center is electrophilic and can participate in a variety of substitution and elimination reactions, as demonstrated by the reactions with halide ions .
Scientific Research Applications
Synthesis Applications
Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is primarily used in organic synthesis. It has been applied in the ethynylation of β-dicarbonyl compounds, offering a method for α-ethynylation under mild conditions (Ochiai et al., 1991). Additionally, it reacts with potassium salts of acidic phenols to form substitution products and sp2C-H insertion products, leading to 2-aroxybenzo[b]furans (S. Nikas, N. Rodios, A. Varvoglis, 2000).
Alkynylation of Benzotriazole
It has been used in the alkynylation of benzotriazole, demonstrating regioselective synthesis of 2-ethynyl-2H-benzotriazole derivatives. This application illustrates its utility in creating novel regioselective alkynylation products (T. Kitamura et al., 2011).
Preparation of Chiral Ligands
Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is also involved in the preparation of chiral ligands for asymmetric synthesis. Its use in the preparation of a new BINAP-based building block, which is then used in the synthesis of chiral ligands for rhodium-catalyzed asymmetric 1,4-addition, highlights its role in facilitating enantioselective synthesis (T. Shimada et al., 2005).
Generation of Benzyne Precursors
This compound is instrumental in generating benzyne precursors. The facile preparation of phenyl[o-(trimethylsilyl)phenyl]iodonium triflate and its use as an efficient benzyne precursor demonstrates its importance in the formation of reactive intermediates for further chemical transformations (T. Kitamura, M. Yamane, 1995).
Safety And Hazards
Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is also a flammable solid . Safety precautions include not breathing dusts or mists, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
phenyl(2-trimethylsilylethynyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ISi.BF4/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUVBBDXOGLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)C#C[I+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF4ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449420 | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
CAS RN |
127783-36-2 | |
| Record name | Iodonium, phenyl[2-(trimethylsilyl)ethynyl]-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127783-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



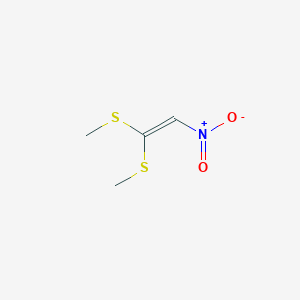
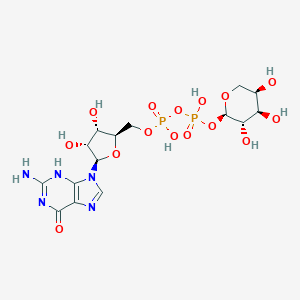
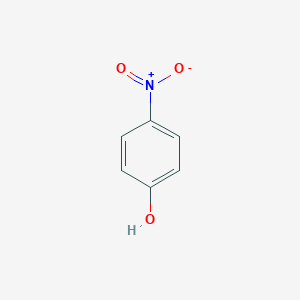

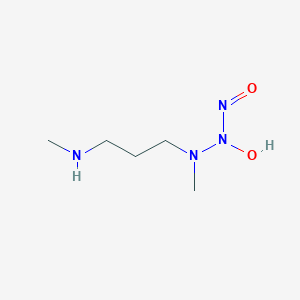
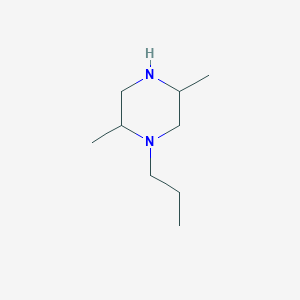
![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
